N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
Overview
Description
Imidafenacin impurity is a chemical compound related to imidafenacin, an antimuscarinic agent used to treat overactive bladder. The impurity is often studied to ensure the purity and efficacy of the pharmaceutical product. Imidafenacin impurity has the molecular formula C18H20N2O2 and a molecular weight of 296.37 g/mol .
Mechanism of Action
Target of Action
Imidafenacin, also known as Imidafenacin Metabolite M5, primarily targets the muscarinic receptors M1 and M3 . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin acts by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors leads to a reduction in the frequency of urination, particularly in patients with overactive bladder .
Biochemical Pathways
The primary biochemical pathway affected by Imidafenacin involves the muscarinic receptors in the bladder. The M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . On the other hand, M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors .
Pharmacokinetics
Imidafenacin is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . The compound is eliminated primarily through metabolism, likely by CYP3A4 and UGT1A4 . Approximately 65.6% and 29.4% of the administered radioactivity were recovered in the urine and feces, respectively . The apparent terminal elimination half-life of the total radioactivity was 72 hours .
Result of Action
The molecular and cellular effects of Imidafenacin’s action primarily involve the reduction of urinary frequency in patients with overactive bladder . By antagonizing the muscarinic receptors, Imidafenacin inhibits the contraction of the detrusor muscle in the bladder, thereby reducing the urge to urinate .
Biochemical Analysis
Biochemical Properties
Imidafenacin Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . It exhibits selectivity toward muscarinic M3 receptors . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
Imidafenacin Impurity influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It affects various types of cells and cellular processes, including those related to the urinary bladder .
Molecular Mechanism
The mechanism of action of Imidafenacin Impurity involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidafenacin Impurity change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Imidafenacin Impurity vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Imidafenacin Impurity is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Imidafenacin Impurity is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of imidafenacin impurity involves several synthetic routes. One common method includes the reaction of 2-halogenated ethyl diphenylacetonitrile with 2-methyl imidazole in the presence of alcohol compounds as solvents and polyethylene glycol as a catalyst . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of imidafenacin impurity often employs high-performance liquid chromatography (HPLC) for separation and purification. This method uses phenyl silane bonded silica gel as a chromatographic column filler and a combination of buffer salt solutions and organic phases as mobile phases . This ensures high precision and specificity in the production process.
Chemical Reactions Analysis
Types of Reactions: Imidafenacin impurity undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Imidafenacin impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of imidafenacin.
Biology: Studied for its potential biological effects and interactions with various biological systems.
Medicine: Used in the development and testing of pharmaceutical formulations to ensure safety and efficacy.
Industry: Employed in quality control processes to detect and quantify impurities in pharmaceutical products
Comparison with Similar Compounds
Imidafenacin impurity can be compared with other related compounds, such as:
- Imidafenacin Related Compound 1 (CAS No. 170105-20-1)
- Imidafenacin Related Compound 2 (CAS No. 503598-17-2)
- Imidafenacin Related Compound 3 (CAS No. 503598-07-0)
- Imidafenacin Related Compound 4 (CAS No. 503598-78-5)
These compounds share similar chemical structures but may differ in their specific functional groups and biological activities . Imidafenacin impurity is unique in its specific interactions and potential effects, making it a valuable compound for research and quality control.
Properties
IUPAC Name |
2-[(4-amino-4-oxo-3,3-diphenylbutyl)amino]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-17(24)18(13-7-3-1-4-8-13,14-9-5-2-6-10-14)11-12-20-15(21)16(22)23/h1-10H,11-12H2,(H2,19,24)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGURMKOKFOQOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)O)(C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503598-07-0 | |
Record name | 2-((4-Amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)AMINO)-2-OXOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZ5IE80WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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